molecular formula C23H24N4O B11962412 N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No.: B11962412
M. Wt: 372.5 g/mol
InChI Key: YBWSOZFLRHWWGC-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound that features a combination of benzylidene, pyridinyl, and piperazinamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazinamine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
  • N-(3-Chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
  • N-(3-Fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Uniqueness

N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

(E)-1-(3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C23H24N4O/c1-2-7-20(8-3-1)19-28-22-10-6-9-21(17-22)18-25-27-15-13-26(14-16-27)23-11-4-5-12-24-23/h1-12,17-18H,13-16,19H2/b25-18+

InChI Key

YBWSOZFLRHWWGC-XIEYBQDHSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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